4-(Benzoyloxy)cyclohexanone
Overview
Description
4-(Benzoyloxy)cyclohexanone is a chemical compound that can be synthesized through various chemical reactions involving cyclohexanone derivatives. It is characterized by the presence of a benzoyl group attached through an oxygen atom to the cyclohexanone ring. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of 4-(Benzoyloxy)cyclohexanone-related compounds can be achieved through photochemical reactions, as demonstrated in the transformation of 2-benzoyl-2-methylcyclohexanone to 4-benzoyl-2-methylcyclohexanone via Type II cyclization and subsequent ring opening with a high yield . Additionally, ethanediyl S,S-acetal derivatives of cyclohexanone have been converted
Scientific Research Applications
- Scientific Field: Organic Chemistry
- Summary of the Application: “4-(Benzoyloxy)cyclohexanone” is used in the stereospecific synthesis of cyclohexenone acids. This process involves a [3,3]-sigmatropic rearrangement route, which is a convenient way to achieve regio-and stereoselective C−C and C−X bond forming reactions in organic chemistry .
- Methods of Application or Experimental Procedures: The reaction is carried out in alkaline tert-butanol or toluene solutions in microwave-assisted conditions. When the reaction is carried out in alkaline water, a mixture of products with anti and syn conformations is obtained .
- Results or Outcomes: The reaction proceeds in a diastereospecific manner; stereocenters in the product are either RR or its enantiomer SS due to the centrosymmetry in the crystal structure .
Safety And Hazards
properties
IUPAC Name |
(4-oxocyclohexyl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFICJPDIBDJAGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287542 | |
Record name | 4-(Benzoyloxy)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzoyloxy)cyclohexanone | |
CAS RN |
23510-95-4 | |
Record name | 4-(Benzoyloxy)cyclohexanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Benzoyloxy)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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